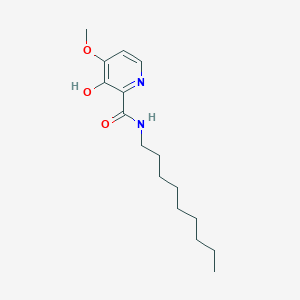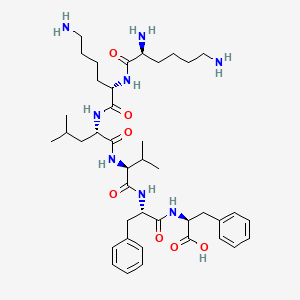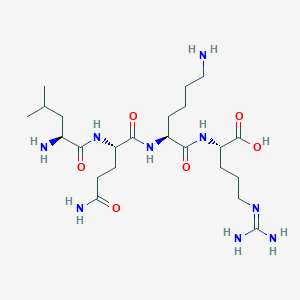![molecular formula C24H12N2 B14233923 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-47-0](/img/structure/B14233923.png)
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound characterized by its unique structure, which includes two ethynyl groups and two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can significantly enhance the efficiency and yield of the reaction . Additionally, the reaction can be optimized by adjusting parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile, such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Mechanism of Action
The mechanism of action of 2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or other biomolecules and modulating their activity. The ethynyl and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Ethynyl)phenyl)quinazolinones: These compounds share a similar ethynyl group and have applications in photocatalysis.
Carbazole-based compounds: These compounds contain ethynyl and cyano groups and are used in photopolymerization.
Uniqueness
2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its dual ethynyl and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry .
Properties
CAS No. |
823227-47-0 |
|---|---|
Molecular Formula |
C24H12N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(3-cyanophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H12N2/c25-17-20-7-5-6-19(16-20)12-13-21-8-1-2-9-22(21)14-15-23-10-3-4-11-24(23)18-26/h1-11,16H |
InChI Key |
FKAZHELZQJWSOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)C#N)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)



![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)


![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)



